molecular formula C9H9FN2O B13612817 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile

5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile

Cat. No.: B13612817
M. Wt: 180.18 g/mol
InChI Key: FKZFXJWXWWLLQF-UHFFFAOYSA-N
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Description

5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile: is a chemical compound that features a benzene ring substituted with an amino group, a hydroxyl group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The amino and hydroxyl groups can be introduced via reductive amination and subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural features make it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine: Potential applications in medicinal chemistry include the development of pharmaceuticals. The compound’s functional groups can be modified to enhance biological activity or reduce toxicity, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The nitrile group may participate in nucleophilic addition reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Uniqueness: 5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2

InChI Key

FKZFXJWXWWLLQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C#N)F

Origin of Product

United States

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